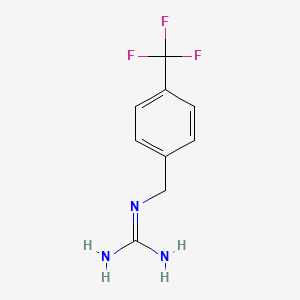
1-(4-Trifluoromethylbenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethylbenzyl)guanidine is a chemical compound with the molecular formula C9H10F3N3 and a molecular weight of 217.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a guanidine group
Preparation Methods
The synthesis of 1-(4-Trifluoromethylbenzyl)guanidine can be achieved through several methods:
Classical Methods: Traditional synthetic routes involve the reaction of benzylamines with guanidine derivatives.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed reactions for the synthesis of guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide efficient access to diverse guanidines, including this compound.
Chemical Reactions Analysis
1-(4-Trifluoromethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively documented.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Trifluoromethylbenzyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylbenzyl)guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Trifluoromethylbenzyl)guanidine can be compared with other similar compounds:
1-(4-Trifluoromethylphenyl)piperazine: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
1-(4-Chlorophenyl)piperazine: Another related compound with a different substituent on the benzyl ring, showing distinct chemical and biological properties.
1-(4-Methoxybenzyl)piperazine: This compound has a methoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H10F3N3 |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |
InChI Key |
XMMKZZRJMIIBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)




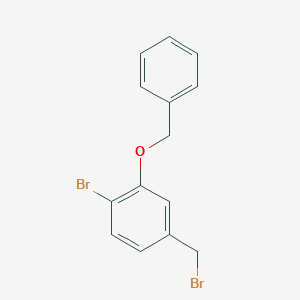
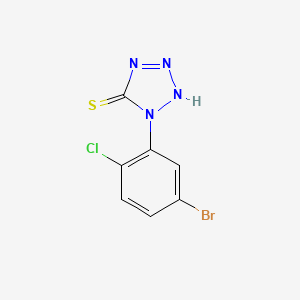

![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
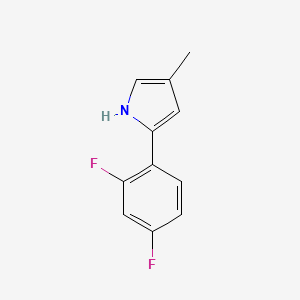
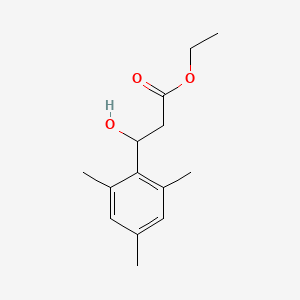
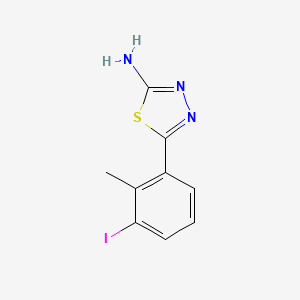

![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
